3-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine
Overview
Description
3-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, active methylene compounds, and a Wittig reagent can be used to synthesize related pyrano[2,3-b]quinoline derivatives .
Industrial Production Methods
the principles of green chemistry, such as using environmentally benign solvents and catalysts, are often applied to optimize the synthesis process for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrano[4,3-B]pyridine derivatives .
Scientific Research Applications
3-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
- Benzo[h]pyrano[2,3-b]quinoline derivatives
Uniqueness
3-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine is unique due to its specific chlorine substitution and the fused pyridine-pyran ring system. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
3-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-7-3-6-5-11-2-1-8(6)10-4-7/h3-4H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYICUKSZPYTITK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701251904 | |
Record name | 3-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701251904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196151-67-3 | |
Record name | 3-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196151-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701251904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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